Aqueous Solubility: 40-Fold Lower Than n-Hexylamine Enables Biphasic and Phase-Transfer Applications
5,5-Dimethylhexan-1-amine exhibits markedly lower aqueous solubility (0.03 g/100 mL at 20 °C) compared with linear n‑hexylamine (1.2 g/100 mL, ~12 g/L at 20 °C) . This 40‑fold solubility differential arises from the gem‑dimethyl motif at C5, which disrupts water‑solvation while preserving amine nucleophilicity. The compound is virtually insoluble in water versus “slightly soluble” for n‑hexylamine, making it a superior amine partner for biphasic aqueous–organic reactions where the amine must remain exclusively in the organic layer to avoid hydrolysis or protonation‑driven partitioning [1].
| Evidence Dimension | Aqueous solubility at 20 °C |
|---|---|
| Target Compound Data | 0.03 g/100 mL (≈ 0.3 g/L) |
| Comparator Or Baseline | n-Hexylamine (CAS 111-26-2): 1.2 g/100 mL (≈ 12 g/L) |
| Quantified Difference | ~40-fold lower solubility |
| Conditions | 20 °C, ambient pressure; data from chem960.com and ChemicalBook. |
Why This Matters
Researchers designing biphasic syntheses or phase‑transfer‑catalysed reactions obtain superior organic‑phase retention, avoiding undesirable aqueous‑phase side reactions that plague linear amine substrates.
- [1] PubChem XLogP3-AA for 5,5-dimethylhexan-1-amine: 2.3 versus n-hexylamine log Pow ~1.9. https://pubchem.ncbi.nlm.nih.gov/compound/521948 View Source
